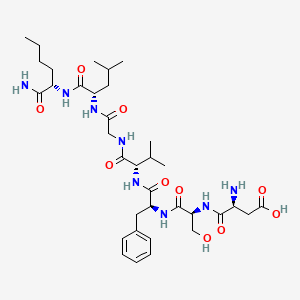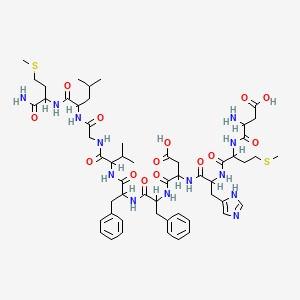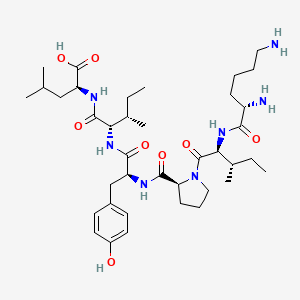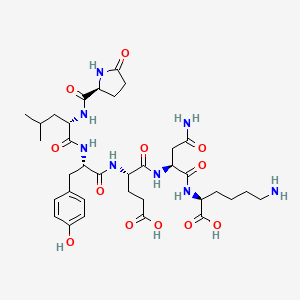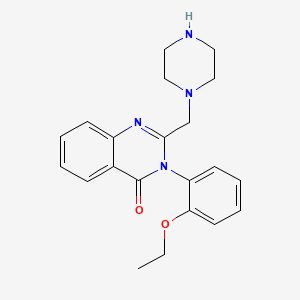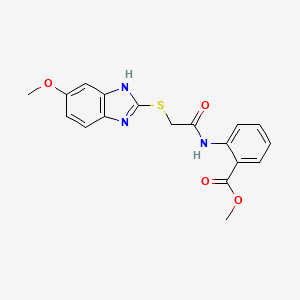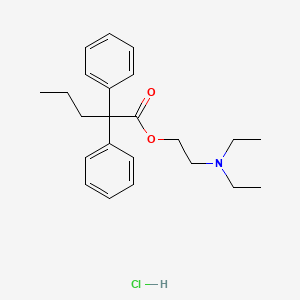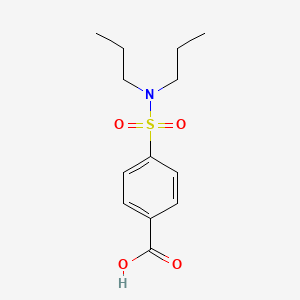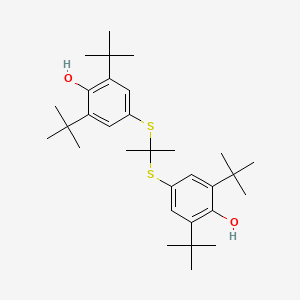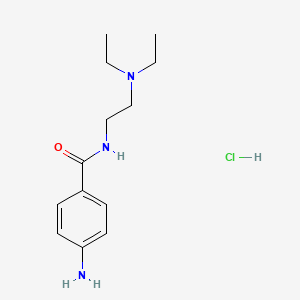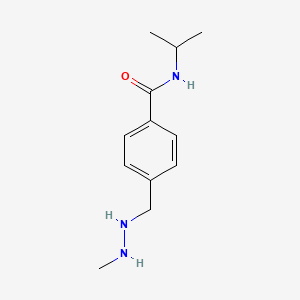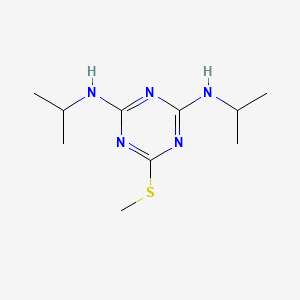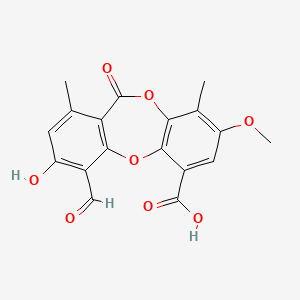
牛肝菌酸
描述
10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxo-1-benzo[b][1,4]benzodioxepincarboxylic acid is a carbonyl compound.
Psoromic acid is a natural product found in Lepraria eburnea, Rhizoplaca melanophthalma, and Givotia madagascariensis with data available.
科学研究应用
抗疱疹病毒活性
牛肝菌酸已被鉴定为一种强效的单纯疱疹病毒1型和2型(HSV-1和HSV-2)抑制剂。它对这些病毒的复制表现出显著的抑制作用。 值得注意的是,它还使HSV-1 DNA聚合酶失活,这是病毒复制周期中的一种关键酶 。这表明它有可能作为标准抗病毒药物(如阿昔洛韦)的替代或补充疗法。
抗氧化活性
研究表明,牛肝菌酸具有很强的抗氧化特性。这一点很重要,因为氧化应激与多种疾病有关,包括神经退行性疾病、癌症和心血管疾病。 牛肝菌酸的抗氧化作用有助于减轻这些疾病并保护细胞免受氧化损伤 。
酶抑制
据报道,牛肝菌酸可以有效地抑制特定酶。其中一种酶是RabGGTase,它参与许多蛋白质的翻译后修饰。 通过抑制这种酶,牛肝菌酸可以影响各种细胞过程,并在这些修饰起作用的疾病中具有潜在的治疗应用 。
抗菌作用
该化合物表现出抗菌特性,可用于开发新的抗生素或抗菌剂。 它对抗微生物生长的能力增强了它作为具有潜在应用于治疗感染的生物活性分子的多功能性 。
抗癌和抗肿瘤活性
研究已经探索了牛肝菌酸的抗癌和抗肿瘤潜力。它抑制癌细胞生长的能力使其成为癌症治疗进一步研究的候选药物。 该化合物可以单独使用或与其他治疗方法联合使用,以增强对各种癌症的疗效 。
心血管保护
牛肝菌酸的抗氧化特性也表明它在心血管保护中发挥作用。 通过减少氧化应激,它可能有助于预防或缓解动脉粥样硬化、高血压和其他心脏相关疾病 。
胃保护作用
有证据表明,牛肝菌酸具有胃保护作用。 这意味着它可以帮助保护胃肠道内壁免受溃疡和其他形式的损伤,可能有助于治疗各种消化系统疾病 。
治疗结核病的潜力
鉴于其抗菌特性,牛肝菌酸已被考虑用于治疗结核病。 鉴于耐药性结核菌株的增加,这种应用尤其重要,需要开发新的治疗剂 。
作用机制
Target of Action
Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .
Mode of Action
Psoromic acid potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of psoromic acid for RabGGTase . Furthermore, psoromic acid effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .
Biochemical Pathways
Psoromic acid’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .
Pharmacokinetics
The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .
Result of Action
Psoromic acid’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .
Action Environment
Environmental factors can influence the action of psoromic acid. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration
生化分析
Biochemical Properties
Psoromic acid plays a crucial role in various biochemical reactions. It is known to inhibit herpes simplex viruses type 1 and type 2 by inactivating HSV-1 DNA polymerase . Additionally, psoromic acid inhibits Rab geranylgeranyl transferase (RabGGTase), an enzyme responsible for the prenylation of Rab proteins, which are key organizers of intracellular vesicular transport . The interaction between psoromic acid and RabGGTase involves covalent binding to the enzyme’s active site, leading to selective inhibition .
Cellular Effects
Psoromic acid exhibits a range of effects on different cell types and cellular processes. It has been shown to possess antioxidative, enzyme inhibitory, antimicrobial, and anticancer properties . In cancer cells, psoromic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, psoromic acid has been reported to alleviate inflammation in RAW264.7 cells by inhibiting the activation of NF-κB and P38 signaling pathways .
Molecular Mechanism
The molecular mechanism of psoromic acid involves its interaction with specific biomolecules. Psoromic acid inhibits HSV-1 DNA polymerase by acting as a non-nucleoside inhibitor, competitively inhibiting dTTP incorporation . Additionally, psoromic acid selectively inhibits RabGGTase by covalently binding to the enzyme’s active site, thereby preventing the prenylation of Rab proteins . These interactions result in the inhibition of viral replication and disruption of intracellular vesicular transport.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of psoromic acid have been observed to change over time. Psoromic acid exhibits stability under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that psoromic acid maintains its antiviral and anticancer properties, although its efficacy may diminish with prolonged exposure . Additionally, psoromic acid’s antioxidative and enzyme inhibitory effects have been consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of psoromic acid vary with different dosages in animal models. At lower doses, psoromic acid exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, psoromic acid may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Psoromic acid is involved in several metabolic pathways. It interacts with enzymes such as RabGGTase, affecting the prenylation of Rab proteins . Additionally, psoromic acid influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions contribute to its diverse biological activities, including antiviral, antibacterial, and anticancer effects .
Transport and Distribution
Psoromic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of psoromic acid are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of psoromic acid plays a critical role in its activity and function. Psoromic acid is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as prenylation, direct psoromic acid to specific compartments or organelles, enhancing its efficacy . These targeting signals ensure that psoromic acid reaches its intended sites of action within the cell.
属性
IUPAC Name |
10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWJKJZOHOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223264 | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-11-8 | |
| Record name | Psoromic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoromic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does psoromic acid exert its anti-cancer activity?
A1: Psoromic acid has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.
Q2: Can you elaborate on the interaction between psoromic acid and RabGGTase?
A2: Psoromic acid binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.
Q3: What is the significance of the N-terminal interaction of psoromic acid with RabGGTase?
A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. Psoromic acid binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.
Q4: Besides its effect on RabGGTase, does psoromic acid target any other enzymes?
A4: Yes, research suggests that psoromic acid also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.
Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of psoromic acid?
A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].
Q6: Does psoromic acid exhibit any antiviral activity?
A6: Yes, studies have shown that psoromic acid possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].
Q7: What is the mechanism of action for psoromic acid's antiviral activity?
A7: Psoromic acid has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.
Q8: What is the molecular formula and weight of psoromic acid?
A8: The molecular formula of psoromic acid is C18H14O8, and its molecular weight is 358.3 g/mol [].
Q9: Are there any specific spectroscopic data that help identify psoromic acid?
A9: Yes, psoromic acid can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.
Q10: Has the stability of psoromic acid been studied under different conditions?
A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like psoromic acid can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.
Q11: Is there any information on the material compatibility of psoromic acid for various applications?
A11: The provided research focuses primarily on the biological activity of psoromic acid. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.
Q12: Does psoromic acid exhibit any catalytic properties?
A12: The current research primarily highlights the inhibitory properties of psoromic acid against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.
Q13: Have computational methods been employed to study psoromic acid?
A13: Yes, molecular docking studies have been conducted to understand the interaction of psoromic acid with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of psoromic acid.
Q14: What structural features are essential for the biological activity of psoromic acid?
A14: Studies suggest that the depsidone core of psoromic acid, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.
Q15: Are there any ongoing efforts to develop targeted delivery systems for psoromic acid?
A15: While the provided research doesn't delve into specific drug delivery strategies for psoromic acid, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver psoromic acid specifically to cancer cells or sites of viral infection.
Q16: Has the environmental impact of psoromic acid been assessed?
A16: The research primarily focuses on the biological activity of psoromic acid. Further studies are needed to evaluate its potential environmental impact and degradation pathways.
Q17: What is known about the solubility of psoromic acid?
A18: Psoromic acid has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.
Q18: Are there any known alternatives or substitutes for psoromic acid in its potential applications?
A18: While the research highlights psoromic acid's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.
Q19: How has the research on psoromic acid evolved over time?
A20: The provided research showcases the evolving understanding of psoromic acid. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
